1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This solvent-free synthesis is efficient and yields the desired product in good purity. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced with other groups, leading to a variety of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development.
Medicine: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it of interest for pharmaceutical research.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are widely used in medicinal chemistry.
Tetrazolyl derivatives of pyrimidine: These compounds share the pyrimidine ring and exhibit various biological activities.
Schiff base ligands: These compounds, like 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol, have similar structural motifs and are used in coordination chemistry.
The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazole rings, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-3-6(2)12-10(11-5)14-8(15)4-7(13-14)9(16)17/h3-4,13H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJGCAPQWFMTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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